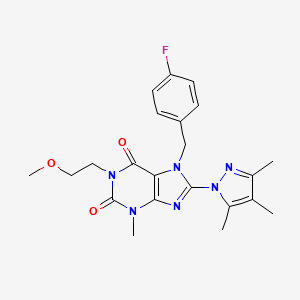
7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a purine derivative, which is a class of molecules that are widely studied for their biological activities and potential therapeutic applications. Purine derivatives are known to play critical roles in various biochemical processes and can act as inhibitors for certain enzymes, such as dipeptidyl peptidase IV (DPP-IV) .
Synthesis Analysis
The synthesis of purine derivatives often involves selective methylation processes. A method for selective N-7 methylation of purines has been described using 2,2,2-trifluoroethanol as a solvent, which facilitates the methylation at the N-7 position when protected at N-9 by p-methoxybenzyl . This method could potentially be applied to the synthesis of the compound , given its structural similarity to the described substrates.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine core, which in the case of the compound , is substituted at various positions. The N-1 and N-7 positions are particularly relevant for biological activity, as seen in the synthesis of DPP-IV inhibitors, where substituents at these positions have been shown to significantly affect inhibitory activity .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, depending on their substituents. The presence of a 4-fluorobenzyl group could influence the reactivity of the compound, potentially affecting its ability to interact with biological targets or undergo further chemical transformations. The trimethylpyrazolyl group could also play a role in the chemical behavior of the compound, although specific reactions pertaining to this substituent are not detailed in the provided papers.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, it can be inferred that the presence of fluorine and methoxyethyl groups could affect properties such as solubility, boiling point, and stability. The overall structure of the compound suggests it would have a significant molecular weight and complexity, which could influence its pharmacokinetic properties if used as a drug .
Wissenschaftliche Forschungsanwendungen
Urinary Metabolites and Drug Analysis
Studies on the urinary metabolites of various drugs, such as DX-8951, a novel camptothecin analog in rats and humans, highlight the importance of understanding drug metabolism and elimination. These insights are crucial for drug development and therapeutic monitoring (Atsumi et al., 2001).
Environmental Exposure and Endocrine Disruption
Research on the detection of phenolic endocrine disrupting chemicals (EDCs) in maternal blood plasma and amniotic fluid underscores the environmental and health impact of chemical exposure. Such studies are essential for assessing risks and establishing safety standards for chemical exposure (Shekhar et al., 2017).
Foodstuff Contamination and Human Exposure
Investigations into the occurrence of and dietary exposure to parabens in foodstuffs from the United States provide insights into human exposure to preservatives and their potential health implications. This research is vital for food safety and regulatory policies (Liao et al., 2013).
Pharmacokinetics and Drug Safety
The preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B-selective N‐methyl‐D‐aspartate receptor antagonist, highlight the significance of understanding the pharmacokinetic profile of new drugs for determining their safety and efficacy in clinical trials (Garner et al., 2015).
Exposure to Chemicals in Swimming Pools
Research on the occurrence and human exposure of parabens and their chlorinated derivatives in swimming pools emphasizes the need for monitoring and managing chemical exposure in recreational settings. This is crucial for public health and safety standards (Li et al., 2015).
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-13-14(2)25-29(15(13)3)21-24-19-18(28(21)12-16-6-8-17(23)9-7-16)20(30)27(10-11-32-5)22(31)26(19)4/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJIQVBSRSISCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3S,5R)-3,5-Dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2551984.png)
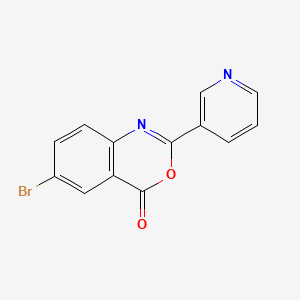
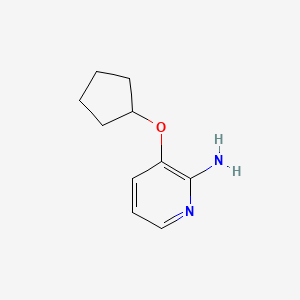
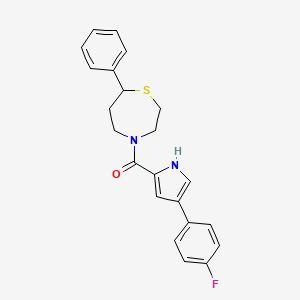
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)
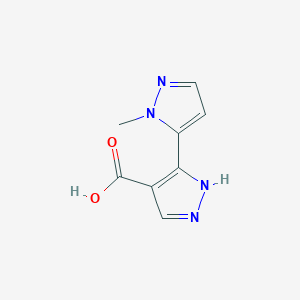
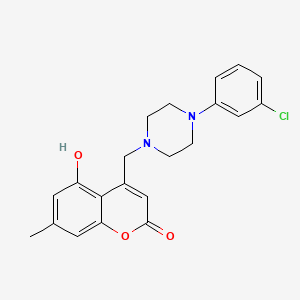
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)
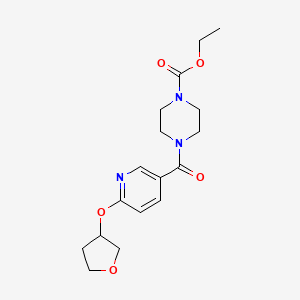
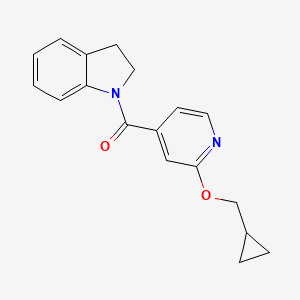
![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)